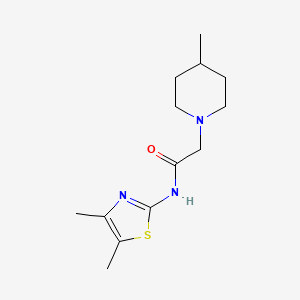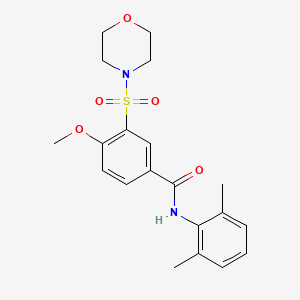![molecular formula C20H31N3O B4437315 1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4437315.png)
1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine
Übersicht
Beschreibung
1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This modulation is believed to be responsible for the various pharmacological activities of the compound.
Biochemical and Physiological Effects:
1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine has been shown to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter levels: As mentioned earlier, the compound is believed to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
2. Antioxidant activity: Studies have shown that 1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine has significant antioxidant activity, which may be responsible for some of its pharmacological properties.
3. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: The compound has been shown to have high potency in various pharmacological assays.
2. Selective activity: The compound has been shown to have selective activity towards certain neurotransmitter systems, which may be beneficial for certain diseases.
Some of the limitations include:
1. Limited solubility: The compound has limited solubility in water, which may limit its use in certain experiments.
2. Limited stability: The compound may be unstable under certain conditions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine. Some of these include:
1. Optimization of synthesis method: The synthesis method for the compound may be optimized to improve yield and purity.
2. Studies on pharmacokinetics: More studies are needed to fully understand the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion.
3. Studies on toxicity: More studies are needed to fully understand the toxicity of the compound, including its acute and chronic toxicity, genotoxicity, and carcinogenicity.
4. Studies on therapeutic potential: More studies are needed to fully understand the therapeutic potential of the compound, including its efficacy and safety in various diseases.
Conclusion:
In conclusion, 1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine is a complex chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound has been studied for its potential therapeutic activity in various diseases, and more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine has been studied for its potential pharmacological properties, particularly as a potential therapeutic agent for various diseases. Some of the areas of research include:
1. Antidepressant activity: Studies have shown that 1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine has significant antidepressant activity in animal models.
2. Anticonvulsant activity: 1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine has been shown to have anticonvulsant activity in animal models.
3. Analgesic activity: Studies have shown that 1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine has significant analgesic activity in animal models.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-3-21-11-13-23(14-12-21)20(24)19-7-9-22(10-8-19)16-18-6-4-5-17(2)15-18/h4-6,15,19H,3,7-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPQAUGLCPETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4437235.png)
![N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437239.png)
![methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4437241.png)

![ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4437257.png)


![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4437298.png)

![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B4437346.png)
